3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine
Description
Structure
3D Structure
Properties
CAS No. |
786627-81-4 |
|---|---|
Molecular Formula |
C13H16FNO |
Molecular Weight |
221.27 g/mol |
IUPAC Name |
3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine |
InChI |
InChI=1S/C13H16FNO/c1-8-2-3-11-12(8)4-9(14)5-13(11)16-10-6-15-7-10/h4-5,8,10,15H,2-3,6-7H2,1H3 |
InChI Key |
XWJBNFNGCQNNJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1C=C(C=C2OC3CNC3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a copper(I)-mediated oxidative addition–reductive elimination cycle. Key components include:
-
Catalyst : Copper(I) iodide (5–10 mol%)
-
Ligand : N,N'-dimethylethylenediamine (20–30 mol%)
-
Base : Cesium carbonate (2–3 equiv)
-
Solvent : 1,4-Dioxane or toluene
-
Temperature : 80–100°C
-
Duration : 3–6 hours under inert atmosphere
A representative procedure involves heating 6-bromo-4-fluoro-1-methylindan-1-one (1.0 equiv) with 3-hydroxyazetidine (1.2 equiv) in the presence of CuI, Cs₂CO₃, and N,N'-dimethylethylenediamine in 1,4-dioxane at 80°C for 4 hours. The product is purified via silica gel chromatography (ethyl acetate/heptane) or preparative HPLC.
Table 1: Optimization of Ullmann Coupling Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst Loading | 5–15 mol% | 10 mol% | 78 |
| Ligand Equiv | 1.0–2.5 | 1.5 | 82 |
| Temperature (°C) | 70–110 | 80 | 85 |
| Reaction Time (h) | 2–8 | 4 | 78 |
Nucleophilic Aromatic Substitution (SNAr) with Azetidine
Nucleophilic displacement of a halogen or sulfonate group on the indene core by azetidine provides an alternative route. This method requires electron-deficient aromatic systems to facilitate the SNAr mechanism.
Substrate Preparation
6-Fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl triflate is synthesized by treating 6-fluoro-1-methylindan-4-ol with triflic anhydride. This triflate intermediate reacts with azetidine in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C).
Table 2: SNAr Reaction Performance
| Leaving Group | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triflate | DMF | 100 | 12 | 65 |
| Bromide | DMSO | 120 | 18 | 58 |
| Tosylate | NMP | 90 | 24 | 72 |
The triflate variant offers superior reactivity due to its strong electron-withdrawing nature.
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 25 | 45 |
| NaBH₃CN | THF | 40 | 68 |
| BH₃·THF | DCM | 0 | 52 |
Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction enables ether formation between 6-fluoro-1-methylindan-4-ol and 3-hydroxyazetidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Key Considerations
-
Stoichiometry : 1.2 equiv of both DEAD and PPh₃ relative to the alcohol.
-
Solvent : THF or DMF at 0–25°C.
-
Yield : Typically 70–85% after column chromatography.
Comparative Analysis of Synthetic Routes
Table 4: Route Comparison
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Ullmann Coupling | High regioselectivity | Requires inert conditions | 75–85 |
| SNAr | Scalable | Electron-deficient substrate | 55–72 |
| Reductive Amination | Mild conditions | Low yields for bulky amines | 45–68 |
| Mitsunobu | No pre-functionalization | Costly reagents | 70–85 |
Scalability and Industrial Feasibility
Ullmann coupling and Mitsunobu reactions are preferred for large-scale synthesis due to reproducible yields (>75%) and compatibility with continuous flow systems. Industrial protocols often replace Cs₂CO₃ with K₃PO₄ to reduce costs without sacrificing efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine-Oxygen Site
The oxygen atom connecting the azetidine and indene moieties participates in nucleophilic substitution reactions. Key findings include:
Reaction Conditions and Outcomes
| Substrate | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Target compound | Grignard reagents | THF, −78°C to RT | Azetidine derivatives with alkyl chains | 45–60% | |
| Target compound | Sodium hydride | DMF, 80°C, 12 hr | Deprotonated intermediates for coupling | 70% |
This reactivity is exploited in synthesizing analogs for pharmacological studies.
Azetidine Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening under acidic or reductive conditions:
Key Observations
-
Acid-Catalyzed Hydrolysis : Exposure to HCl (6M) at 100°C for 6 hours results in cleavage of the azetidine ring, forming a secondary amine and a diol intermediate .
-
Reductive Opening : Using LiAlH₄ in THF yields 3-amino-propanol derivatives, confirmed via NMR and mass spectrometry .
Mechanistic Pathway
Functionalization of the Fluorinated Indene Moiety
The fluorine atom at the 6-position of the indene ring enables electrophilic aromatic substitution (EAS):
Reaction Table
The fluorine atom directs incoming electrophiles to the para position due to its strong electron-withdrawing effect .
Stability Under Thermal and Oxidative Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation products including CO₂ and fluorinated hydrocarbons . Oxidation with mCPBA at 25°C selectively converts the indene’s dihydro group to a ketone without affecting the azetidine ring .
Degradation Pathway
Comparative Reactivity with Structural Analogs
The compound’s reactivity diverges from non-fluorinated or non-azetidine-containing analogs:
| Feature | Target Compound | 6-Fluoroindole | 2-Methylindene Derivatives |
|---|---|---|---|
| Azetidine Ring Stability | Moderate | N/A | N/A |
| EAS Reactivity | High (para-directing) | Low (ortho/meta) | Moderate |
| Nucleophilic Substitution | High (O-site) | Low | N/A |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- CAS Number : 1823824-06-1
- Molecular Formula : C13H16FNO
- Molecular Weight : 225.28 g/mol
Its structure is characterized by a four-membered azetidine ring substituted with a fluorinated indene derivative, which enhances its biological activity and stability.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of azetidine derivatives, including 3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine, against various cancer cell lines. In particular, the compound has shown promising results in inhibiting the growth of acute myeloid leukemia (AML) cells. The mechanism of action involves interference with cellular pathways that promote cell proliferation and survival.
Case Study : A study demonstrated that fluorinated azetidine derivatives exhibited significant cytotoxicity against the HL60 human tumor cell line. The structure-activity relationship indicated that modifications to the azetidine ring could enhance potency and selectivity against cancer cells .
Drug Design and Development
Azetidines are increasingly employed as scaffolds in drug design due to their unique structural features that can modulate pharmacokinetic properties. The incorporation of fluorine atoms, as seen in this compound, often improves metabolic stability and bioavailability.
Data Table: Comparison of Azetidine Derivatives in Drug Development
| Compound | Activity | Target | Reference |
|---|---|---|---|
| This compound | Cytotoxic | AML Cells | |
| Azetidine Derivative A | Antibacterial | Staphylococcus aureus | |
| Azetidine Derivative B | Antiviral | HIV |
Synthesis of Novel Compounds
The synthesis of this compound can be achieved through various synthetic routes that involve phosphine-catalyzed reactions. These methods allow for the generation of polyfunctionalized azetidines that can serve as precursors for further chemical modifications.
Case Study : A recent publication detailed a phosphine-promoted tandem reaction that successfully synthesized a range of fluorinated azetidines with high yields. This method provides a straightforward approach to accessing complex molecular architectures suitable for medicinal applications .
Mechanism of Action
The mechanism of action of 3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted indane moiety may enhance binding affinity and specificity, while the azetidine ring can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data
Table 1: Comparative Pharmacokinetic Predictions
| Compound | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted CNS Activity |
|---|---|---|---|---|---|
| Target Compound | 1.8 | 35 | 1 | 4 | High |
| Belzutifan | 2.1 | 85 | 2 | 8 | Low |
| (±)-3-((2-Aminoethyl)amino)...butan-2-ol | -0.5 | 95 | 5 | 7 | Moderate |
| 4-(((Inden-4-yl)oxy)methyl)benzoic acid | 2.5 | 63 | 2 | 5 | Low |
Notes:
Biological Activity
3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is CHFNO, with a molecular weight of approximately 221.271 g/mol. The compound features an azetidine ring linked to a fluorinated indene moiety, which may confer distinct pharmacological properties.
The compound's reactivity is influenced by the azetidine ring and the fluorine atom. It can undergo nucleophilic substitutions and electrophilic reactions, making it a candidate for further functionalization in synthetic organic chemistry. The presence of the fluorinated indene structure is often associated with enhanced lipophilicity and metabolic stability, which are desirable traits in drug development.
Biological Activity
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in inflammatory pathways.
- Analgesic Properties : The potential for pain relief has been noted, although specific mechanisms remain to be elucidated through further research.
Table 1: Comparative Biological Activities of Similar Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 6-Fluoroindole | Fluoroindole structure | Neuroactive properties |
| Azetidinyl derivatives | Various substitutions on azetidine | Diverse biological activities |
| 2-Methylindene derivatives | Methyl group on indene | Enhanced stability and reactivity |
The precise mechanism of action for this compound is still under investigation. However, interaction studies involving molecular docking simulations and in vitro assays are essential for understanding its pharmacodynamics. Initial findings suggest that the compound may modulate inflammatory responses by engaging with specific targets within cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- Cytotoxic Activity : A study demonstrated potent cytotoxic activity against metastatic colorectal cancer (mCRC) using related compounds that target microtubules, indicating potential anti-cancer applications for similar structures .
- Synergistic Effects : Research indicated that certain derivatives exhibited synergistic effects when combined with standard chemotherapy agents like oxaliplatin, suggesting enhanced therapeutic windows .
Future Directions
Further research is necessary to fully characterize the biological activity and therapeutic potential of this compound. Key areas for future study include:
- In Vivo Studies : Conducting animal model experiments to evaluate efficacy and safety profiles.
- Mechanistic Studies : Elucidating the specific biochemical pathways affected by this compound through advanced molecular biology techniques.
Q & A
Q. What are the optimal synthetic routes and characterization methods for 3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine?
Methodological Answer:
- Synthesis : Adapt ester hydrolysis protocols from analogous indenyl-oxy compounds. For example, use THF/water with LiOH (2–3 eq.) at 50–60°C for 12–24 hours to cleave ester precursors. Post-reaction, neutralize with HCl, extract with EtOAc, and dry over Na₂SO₄ .
- Purification : Employ silica gel column chromatography with gradients of n-Hexane/EtOAc (e.g., 85:15 to 70:30) to isolate the product. Crystallization in n-Hexane can enhance purity .
- Characterization :
- 1H/13C NMR : Expect azetidine ring protons at δ 2.5–3.5 ppm and indenyl protons at δ 6.5–7.2 ppm. Fluorine substituents deshield adjacent protons (e.g., δ 6.8–7.0 ppm for H-5 in 6-fluoro derivatives) .
- HRMS : Calculate exact mass (C₁₃H₁₅FNO = 220.1141 g/mol). Use ESI+ or MALDI-TOF for validation, targeting [M+H⁺] at m/z 221.1218 .
Q. How can column chromatography conditions be optimized for purifying this compound?
Methodological Answer:
- Mobile Phase : Use n-Hexane/EtOAc (85:15) with 1–2% HOAc to minimize tailing. Adjust ratios based on TLC Rf values (target Rf = 0.3–0.5) .
- Column Dimensions : For 100 mg crude product, a 20 cm × 2 cm silica column (230–400 mesh) ensures adequate separation.
- Recrystallization : Post-column purification, dissolve in minimal n-Hexane at 50°C, cool to 4°C, and filter to obtain crystalline product (yield: 70–86% in analogous syntheses) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s target interactions and binding affinity?
Methodological Answer:
- Target Identification : Use structural analogs (e.g., HIF-2α inhibitors like PT2385) to hypothesize targets. Align indenyl-oxy scaffolds with protein binding pockets (e.g., PAS-B domain of HIF-2α) via PyMOL or Maestro .
- Molecular Docking : Perform docking studies with AutoDock Vina or Schrödinger. Optimize poses by prioritizing hydrogen bonds (e.g., azetidine oxygen with Arg247) and hydrophobic interactions (indenyl with Phe252) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability. Monitor RMSD (<2 Å) and binding free energy (MM-GBSA: ΔG < −30 kcal/mol) .
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- HIF-2α Inhibition : Use luciferase reporter assays in ccRCC cell lines (e.g., 786-O). Treat cells with 1–50 µM compound and measure luminescence (EC₅₀ ≈ 27 nM for PT2385 analogs) .
- Cytotoxicity : Screen in normal renal cells (e.g., HK-2) via MTT assay. Compare IC₅₀ values to establish selectivity (>10-fold difference preferred) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Aim for t₁/₂ > 60 minutes .
Q. How can researchers resolve contradictions in activity data across assays?
Methodological Answer:
- Orthogonal Validation : Combine binding assays (SPR, ITC) with functional readouts (qPCR for HIF-2α target genes like VEGF). Discrepancies may arise from off-target effects or assay sensitivity .
- Stereochemical Analysis : Verify enantiopurity via chiral HPLC. For example, use a Chiralpak AD-H column (heptane/EtOH 90:10) to separate enantiomers, as stereochemistry critically impacts potency .
- Dose-Response Curves : Repeat assays with 8–12-point dilution series (0.1–100 µM) to confirm EC₅₀/IC₅₀ trends. Use GraphPad Prism for sigmoidal curve fitting .
Q. How does fluorination at the 6-position influence pharmacological properties?
Methodological Answer:
- Potency : Fluorine’s electronegativity enhances hydrogen bonding (e.g., with Tyr281 in HIF-2α). In PT2385, 2,2-difluoro substitution improved binding ΔG by −2.3 kcal/mol .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation. Compare t₁/₂ in microsomes: fluorinated analogs show 2–3× longer t₁/₂ vs. non-fluorinated .
- LogP : Calculate via ChemDraw. Fluorine increases logP by ~0.5 units, enhancing membrane permeability (optimal logP = 2–3) .
Q. What strategies improve bioavailability and blood-brain barrier (BBB) penetration?
Methodological Answer:
- Prodrug Design : Esterify azetidine hydroxyl to increase lipophilicity (e.g., acetyl prodrugs). Hydrolyze in plasma via esterases .
- PK/PD Profiling : Administer 10 mg/kg orally to rodents. Measure Cmax (µM) and AUC (h·µM) via LC-MS. Target brain/plasma ratio >0.3 for CNS indications .
- Co-solvents : Formulate with 10% PEG-400/5% Tween-80 to enhance solubility (>1 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
